Home > Products > Screening Compounds P40849 > Suramin (sodium salt)
Suramin (sodium salt) -

Suramin (sodium salt)

Catalog Number: EVT-7924549
CAS Number:
Molecular Formula: C51H34N6Na6O23S6
Molecular Weight: 1429.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suramin (sodium salt) is a polysulfated synthetic drug primarily known for its role as a therapeutic agent in various diseases, including parasitic infections and cancer. It is classified as a reversible and competitive inhibitor of protein tyrosine phosphatases and has been studied for its potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Suramin is characterized by its complex molecular structure and diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry.

Source

Suramin was originally derived from the natural product "suramin" found in the bark of the African tree Hymenosporum flavum. The sodium salt form is commonly used in laboratory settings and clinical applications due to its enhanced solubility and bioavailability.

Classification
  • Chemical Name: Sodium 5-(4-amidobenzamido)naphthalene-2-sulfonate
  • CAS Number: 129-46-4
  • Molecular Formula: C₅₁H₃₄N₆O₂₃S₆ · 6Na
  • Classification: Antiparasitic agent, protein tyrosine phosphatase inhibitor, potential antiviral agent.
Synthesis Analysis

Methods

The synthesis of suramin involves several key steps that typically include the reaction of naphthalene sulfonic acids with various anhydrides or chlorides. Recent studies have explored novel analogs of suramin by modifying its aryl sulfonic acid moieties, leading to compounds with enhanced biological activity.

Technical Details

  1. Starting Materials: The synthesis often begins with sodium 5-(4-nitrobenzamido)naphthalene-2-sulfonate, which undergoes reduction to yield the corresponding aromatic amine.
  2. Reagents: Common reagents include palladium on carbon for reduction and triphosgene for coupling reactions.
  3. Conditions: Reactions are typically conducted in aqueous solutions with controlled temperature and pH to optimize yields and minimize byproducts.
Molecular Structure Analysis

Structure

Suramin's molecular structure is characterized by a complex arrangement of sulfonate groups attached to a naphthalene backbone, contributing to its biological activity. The empirical formula reflects a high degree of sulfonation, which is critical for its interaction with biological targets.

Data

  • Molecular Weight: Approximately 1,080 g/mol.
  • Crystallization: Suramin is usually obtained as a white to beige crystalline solid, which is hygroscopic in nature.
Chemical Reactions Analysis

Reactions

Suramin participates in various chemical reactions due to its functional groups. Notably, it acts as an inhibitor in enzymatic reactions involving protein tyrosine phosphatases.

Technical Details

  1. Inhibition Mechanism: Suramin binds competitively to the active sites of target enzymes, effectively blocking substrate access.
  2. Reaction Conditions: Optimal conditions for these interactions often involve physiological pH and temperature to mimic biological environments.
Mechanism of Action

Suramin exerts its biological effects through multiple mechanisms:

  1. Inhibition of Protein Tyrosine Phosphatases: By binding to these enzymes, suramin disrupts signaling pathways critical for cell proliferation and survival.
  2. Antiviral Activity: Recent studies indicate that suramin can bind to the receptor-binding domains of SARS-CoV-2 variants, inhibiting viral entry into host cells .
  3. Cell Cycle Interference: Suramin has been shown to affect DNA synthesis by inhibiting DNA polymerases in certain cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to beige crystalline solid.
  • Solubility: Highly soluble in water; hygroscopic.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Suramin has a wide range of scientific applications:

  1. Antiparasitic Treatment: Historically used for treating African sleeping sickness caused by Trypanosoma brucei.
  2. Cancer Research: Investigated as a potential therapeutic agent due to its ability to inhibit tumor growth through interference with cellular signaling pathways.
  3. Antiviral Research: Emerging studies suggest potential applications against viral infections, including COVID-19, by targeting viral entry mechanisms .
  4. Biochemical Research: Utilized as a tool compound in studies involving protein tyrosine phosphatases and other signaling molecules.
Historical Development and Contextual Significance

Discovery and Early Applications in Parasitic Diseases

Suramin sodium (C₅₁H₃₄N₆O₂₃S₆·6Na), a polysulfonated naphthylurea derivative, emerged from systematic medicinal chemistry efforts at Bayer AG laboratories in Elberfeld, Germany. Chemists Oskar Dressel, Richard Kothe, and Bernhard Heymann synthesized the compound in 1916, designated initially as "Bayer 205." This breakthrough followed Paul Ehrlich’s pioneering observation that the dye trypan blue exhibited antitrypanosomal activity. Seeking colorless derivatives with improved efficacy, the team screened over 1,000 naphthalene ureas before identifying suramin’s potent trypanocidal properties. The molecular architecture—featuring symmetric naphthalenetrisulfonic acid groups flanking a central urea core—enabled high-affinity interactions with parasitic proteins [1] [2].

Field trials in 1921 demonstrated unprecedented efficacy against human African trypanosomiasis (HAT, sleeping sickness). Two terminally ill European patients recovered completely after intravenous injections, paving the way for large-scale clinical expeditions to Rhodesia and the Belgian Congo. By 1923, suramin was commercialized as "Germanin," becoming the first-line treatment for Trypanosoma brucei rhodesiense in the hemolymphatic stage. Its mechanism involved irreversible inhibition of trypanosomal glycolytic enzymes, crippling energy metabolism. Additional applications included treatment of animal trypanosomiases (surra in camels, dourine in horses) and onchocerciasis (river blindness), though ivermectin later superseded it for the latter due to toxicity concerns [1] [2] [5].

Table 1: Key Milestones in Suramin’s Early Development

YearEventSignificance
1904Ehrlich synthesizes trypan blueEstablishes dye-based antiparasitic chemotherapy concept
1916Dressel, Kothe & Heymann synthesize Bayer 205 (suramin)First synthetic antitrypanosomal agent without dye properties
1921Successful human trials in African trypanosomiasisValidates efficacy in advanced HAT cases
1923Marketed as "Germanin"Standardized treatment for stage 1 East African sleeping sickness
1924Ernest Fourneau publishes suramin’s structureEnds Bayer’s monopoly; enables global production

Role in Colonial Medicine and Political Instrumentalization

Suramin’s development intersected critically with European colonial ambitions in Africa. After Germany lost its colonies under the Treaty of Versailles (1919), the Foreign Office rebranded Bayer 205 as "Germanin"—a name evoking nationalistic pride—to leverage its medical value for political restitution. Preclinical studies at Berlin’s Reichsgesundheitsamt and Hamburg’s Institut für Schiffs- und Tropenhygiene were conducted under extreme secrecy; clinical expeditions to Rhodesia (1921) and the Belgian Congo (1923) were covertly planned to avoid alerting Allied nations. German colonial societies propagated narratives framing suramin as the "key to Africa," suggesting colonial territories should be returned in exchange for the drug [2].

In January 1924, colonial activist Hans Zache’s inflammatory article in the Montreal Daily Star proposed bartering suramin for former German colonies, triggering diplomatic backlash. To mitigate damage, Germany disavowed Zache’s stance but maintained suramin’s formula as a state secret. French pharmacologist Ernest Fourneau at the Pasteur Institute reverse-engineered the molecule using analytical chemistry, publishing its structure in 1924 and enabling non-German production. During the Nazi era, suramin featured in propaganda films (Germanin, 1943) promoting colonial revisionism, portraying it as a triumph of German science denied unjustly by the Allies [2] [5].

Table 2: Political Dimensions of Suramin’s Early History

EntityRolePolitical Objective
German Foreign OfficeRenamed Bayer 205 as "Germanin"Symbolic linkage of drug to national identity
Colonial SocietiesLobbied for colonial restitutionExchange suramin for lost African territories
Pasteur InstitutePublished molecular structure (1924)Broke German monopoly; framed as scientific triumph
Nazi PropagandaFilms/books on suramin developmentStoked colonial revanchism

Transition from Antiparasitic to Antineoplastic and Antiviral Research

Suramin’s polyanionic structure enables binding to diverse proteins, catalyzing its repurposing beyond parasitology. By the 1980s, researchers recognized its inhibition of reverse transcriptase, prompting trials against HIV. Though ineffective in AIDS patients due to toxicity, suramin blocked viral entry by binding gp120 and inhibited host cell attachment for hepatitis C, herpes simplex, and dengue viruses. Mechanistic studies revealed broad-spectrum antiviral activity:

  • Chikungunya/Zika: Reduced viral RNA synthesis and host cell internalization [1]
  • Ebola: Inhibited host cell invasion at IC₅₀ < 1 μM [1] [9]
  • SARS-CoV-2: Potent inhibition of RNA-dependent RNA polymerase (RdRp) (IC₅₀ = 0.26 μM), outperforming remdesivir triphosphate by binding RNA template-primer sites [3] [9]

In oncology, suramin targeted growth factor signaling pathways. It antagonized fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), disrupting angiogenesis. Heparanase inhibition reduced metastasis by blocking basement membrane degradation. Clinical trials explored efficacy in:

  • Prostate cancer: Phase III trials for hormone-refractory disease [1]
  • Non-small cell lung cancer: Phase II trials combined with cytotoxics [1]
  • Colorectal cancer: Suppressed hepsin-mediated prothrombotic and invasive phenotypes [6]

Table 3: Clinical Trials of Suramin in Non-Parasitic Diseases (1987–2015)

ConditionPhaseKey FindingsReference
HIV/AIDSObservationalReduced viral load; no clinical benefitNCT00001266
Non-small cell lung cancerIIModest tumor stabilization; high toxicityNCT01671332
Hormone-refractory prostate cancerIIIMixed survival outcomes; adrenal insufficiencyNCT00002723
Autism spectrum disorderI/IIImproved language/social function at low dosesNCT02508259

Properties

Product Name

Suramin (sodium salt)

IUPAC Name

hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

Molecular Formula

C51H34N6Na6O23S6

Molecular Weight

1429.2 g/mol

InChI

InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6

InChI Key

VAPNKLKDKUDFHK-UHFFFAOYSA-H

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.